

D-Glycero-D-guloheptonate-d7 CAS number and molecular weight

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Compound of Interest

Compound Name: *D-Glycero-D-guloheptonate-d7*

Cat. No.: *B15598874*

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Technical Guide: D-Glycero-D-guloheptonate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **D-Glycero-D-guloheptonate-d7**, a deuterated form of D-Glycero-D-guloheptonate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development and scientific research.

Chemical and Physical Data

The following table summarizes the key chemical identifiers and properties of **D-Glycero-D-guloheptonate-d7** and its common salt form.

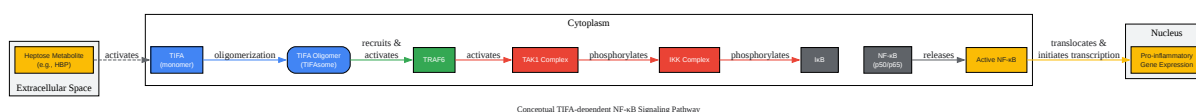
Identifier	Value	Source
Compound Name	Sodium D-Glycero-D-guloheptonate-d7 dihydrate	[1]
Synonyms	D-glycero-D-gulo-Heptonic acid-d7 monosodium salt, Sodium D-glycero-D-guloheptanoate-d7	
Molecular Formula	C ₇ D ₇ H ₆ O ₈ Na · 2H ₂ O	
Molecular Weight	255.21 g/mol (anhydrous)	[1]
CAS Number	Not available for the deuterated form. The CAS number for the unlabelled compound, Sodium D-glycero-D-guloheptonate, is 10094-62-9.	[1]
Isotopic Purity	98 atom % D	
Chemical Purity	min 98%	

Experimental Protocols and Signaling Pathways

Currently, detailed experimental protocols specifically for the use of **D-Glycero-D-guloheptonate-d7** are not widely available in the public domain. The scientific literature primarily focuses on related heptose derivatives and their roles in biological systems.

One area of significant research interest is the involvement of heptose metabolites in activating innate immune signaling pathways. For instance, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a related bacterial metabolite, has been shown to be a pathogen-associated molecular pattern (PAMP) that can trigger the NF-κB signaling pathway.[2][3] This activation is dependent on the TRAF-interacting with forkhead-associated domain protein A (TIFA).[3][4]

Below is a conceptual representation of the TIFA-dependent NF- κ B signaling pathway, which may be relevant for researchers investigating the immunological activity of heptose derivatives.



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Figure 1: Conceptual diagram of the TIFA-dependent NF- κ B signaling pathway.

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